4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one
Brand Name: Vulcanchem
CAS No.: 17928-78-8
VCID: VC0091533
InChI: InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+
SMILES: CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C
Molecular Formula: C15H20O2
Molecular Weight: 232.323

4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one

CAS No.: 17928-78-8

Cat. No.: VC0091533

Molecular Formula: C15H20O2

Molecular Weight: 232.323

* For research use only. Not for human or veterinary use.

4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one - 17928-78-8

Specification

CAS No. 17928-78-8
Molecular Formula C15H20O2
Molecular Weight 232.323
IUPAC Name 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one
Standard InChI InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+
Standard InChI Key NYCIXAIPHCQNDD-CSKARUKUSA-N
SMILES CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator